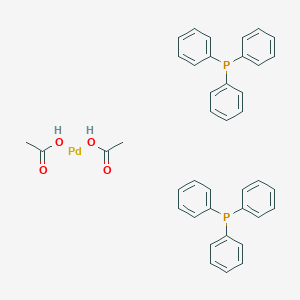![molecular formula C18H20N4OS B076165 N,N-diethyl-4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]aniline CAS No. 13443-90-8](/img/structure/B76165.png)
N,N-diethyl-4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]aniline is a synthetic compound that has been widely used in scientific research. It is commonly referred to as "MDBD" and has a molecular formula of C20H23N3O2S. This compound has been found to have various applications in the field of biochemistry and physiology.
作用机制
MDBD works by binding to specific proteins and cellular structures in cells. Once bound, it fluoresces, allowing researchers to visualize and track the labeled structures. The exact mechanism of action of MDBD is still not fully understood and is an area of ongoing research.
Biochemical and Physiological Effects:
MDBD has been found to have minimal biochemical and physiological effects on cells. It has been shown to be non-toxic and non-cytotoxic, making it a safe and reliable tool for scientific research.
实验室实验的优点和局限性
MDBD has several advantages for lab experiments. It is a highly specific fluorescent dye that can be used to label and visualize specific proteins and cellular structures in live cells. It is also non-toxic and non-cytotoxic, making it a safe and reliable tool for scientific research.
However, there are also limitations to the use of MDBD. It is a synthetic compound that may not accurately reflect the behavior of natural compounds in cells. Additionally, MDBD is a relatively new compound, and its long-term effects on cells and organisms are still unknown.
未来方向
There are several future directions for the use of MDBD in scientific research. One area of research is in the development of new fluorescent dyes that can be used to label and visualize specific cellular structures. Another area of research is in the development of new imaging techniques that can be used to study the dynamics of cellular processes in real-time.
In conclusion, N,N-diethyl-4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]aniline is a synthetic compound that has been widely used in scientific research. Its applications in the field of biochemistry and physiology have allowed researchers to gain a better understanding of cellular processes and the activity of neurons in the brain. While there are limitations to its use, MDBD remains a safe and reliable tool for scientific research, and ongoing research will continue to expand its applications in the future.
合成方法
MDBD can be synthesized using a two-step process. In the first step, 6-methoxy-1,3-benzothiazol-2-amine is reacted with ethyl diazoacetate in the presence of a copper catalyst to form 6-methoxy-1,3-benzothiazol-2-yl diazoacetate. In the second step, the diazoacetate is reacted with N,N-diethylaniline in the presence of a palladium catalyst to form MDBD.
科学研究应用
MDBD has been used in various scientific research applications. One of its main applications is in the field of fluorescence microscopy. MDBD is a fluorescent dye that can be used to label and visualize specific proteins and cellular structures in live cells. This has allowed researchers to study the dynamics of cellular processes in real-time.
MDBD has also been used in the field of neuroscience. It has been found to be a useful tool for studying the activity of neurons in the brain. MDBD can be used to label specific neurons and track their activity in response to different stimuli. This has allowed researchers to gain a better understanding of how the brain processes information.
属性
CAS 编号 |
13443-90-8 |
|---|---|
产品名称 |
N,N-diethyl-4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]aniline |
分子式 |
C18H20N4OS |
分子量 |
340.4 g/mol |
IUPAC 名称 |
N,N-diethyl-4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]aniline |
InChI |
InChI=1S/C18H20N4OS/c1-4-22(5-2)14-8-6-13(7-9-14)20-21-18-19-16-11-10-15(23-3)12-17(16)24-18/h6-12H,4-5H2,1-3H3 |
InChI 键 |
QPNBYKOUCCEXOD-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)OC |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




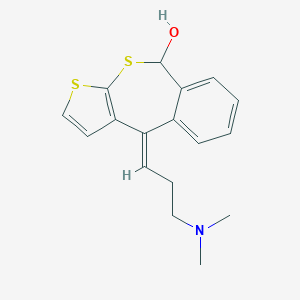
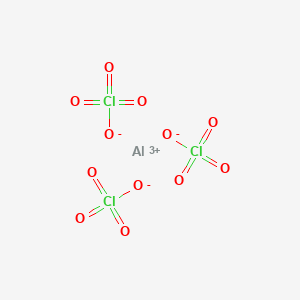
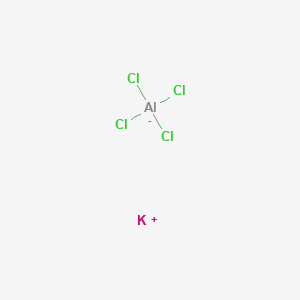
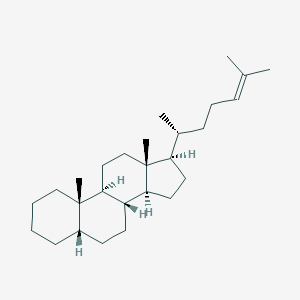

![4-[(Isobutylamino)sulfonyl]benzoic acid](/img/structure/B76097.png)
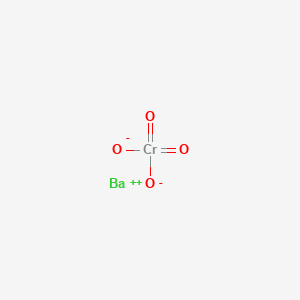

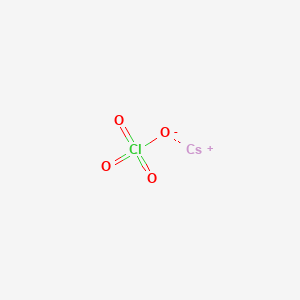
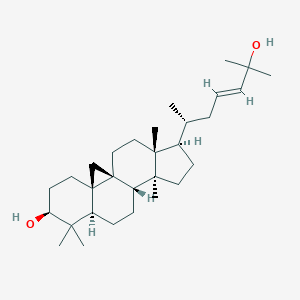
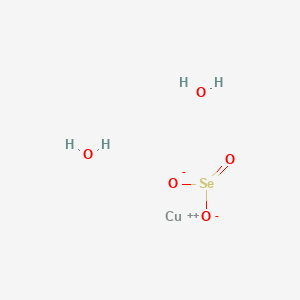
![Benzenesulfonic acid, 2,2'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl-](/img/structure/B76108.png)
